![molecular formula C13H13NOS B263499 N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)
N-[2-(2-thienyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-thienyl)ethyl]benzamide, also known as TEB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular weight of 235.32 g/mol. TEB has shown promising results in various research fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
N-[2-(2-thienyl)ethyl]benzamide exerts its biological effects by binding to specific receptors or enzymes. For example, N-[2-(2-thienyl)ethyl]benzamide has been shown to bind to the 5-HT7 receptor and inhibit its activity, leading to the modulation of circadian rhythms. N-[2-(2-thienyl)ethyl]benzamide has also been shown to bind to the TRPV1 receptor and inhibit its activity, leading to the modulation of pain perception. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(2-thienyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. For example, N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-[2-(2-thienyl)ethyl]benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been shown to modulate pain perception by inhibiting the activity of nociceptive neurons.
実験室実験の利点と制限
N-[2-(2-thienyl)ethyl]benzamide has several advantages for lab experiments. It has a high purity and stability, which makes it easy to handle and store. N-[2-(2-thienyl)ethyl]benzamide is also relatively inexpensive and readily available. However, N-[2-(2-thienyl)ethyl]benzamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[2-(2-thienyl)ethyl]benzamide has a high melting point, which can make it difficult to dissolve in some organic solvents.
将来の方向性
There are several future directions for the research of N-[2-(2-thienyl)ethyl]benzamide. One direction is to study the role of N-[2-(2-thienyl)ethyl]benzamide in the modulation of other biological processes, such as angiogenesis and neuroprotection. Another direction is to develop new analogs of N-[2-(2-thienyl)ethyl]benzamide with improved pharmacological properties. Additionally, further studies are needed to investigate the safety and toxicity of N-[2-(2-thienyl)ethyl]benzamide in vivo. Finally, N-[2-(2-thienyl)ethyl]benzamide could be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and pain.
合成法
The synthesis of N-[2-(2-thienyl)ethyl]benzamide involves the reaction of 2-bromoethylthiophene with benzamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give N-[2-(2-thienyl)ethyl]benzamide. The yield of this reaction is around 60-70%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
N-[2-(2-thienyl)ethyl]benzamide has been extensively used in scientific research due to its unique properties. It has been shown to have anticancer, anti-inflammatory, and analgesic effects. N-[2-(2-thienyl)ethyl]benzamide has also been used as a tool to study the mechanism of action of various proteins and enzymes. For example, N-[2-(2-thienyl)ethyl]benzamide has been used to study the role of the 5-HT7 receptor in the regulation of circadian rhythms. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been used to study the role of the TRPV1 receptor in the modulation of pain perception.
特性
製品名 |
N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
分子式 |
C13H13NOS |
分子量 |
231.32 g/mol |
IUPAC名 |
N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H13NOS/c15-13(11-5-2-1-3-6-11)14-9-8-12-7-4-10-16-12/h1-7,10H,8-9H2,(H,14,15) |
InChIキー |
UOTIVHIGQMWNKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



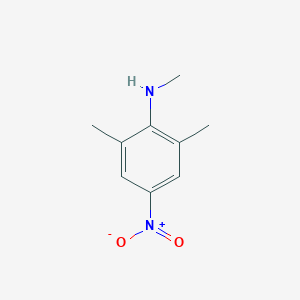
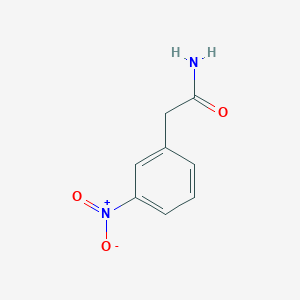
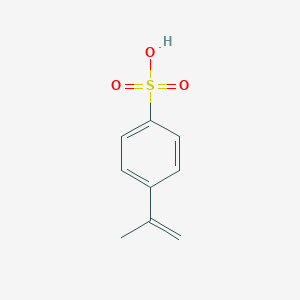
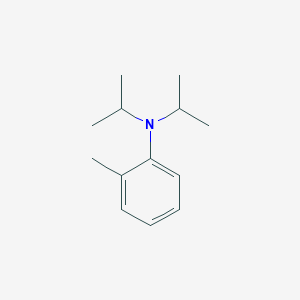
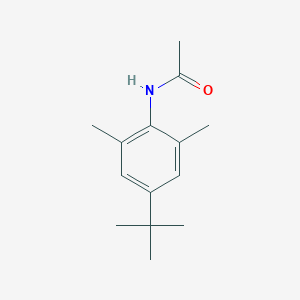

![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)
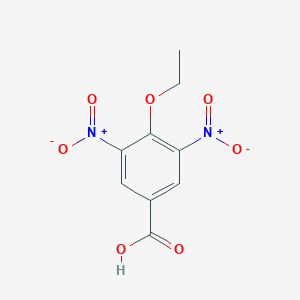

![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)
![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)

